1-(3,4-Dimethoxyphenyl)propan-1-amine
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Overview
Description
1-(3,4-Dimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under reflux conditions.
Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and reaction conditions.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)propan-1-one or 1-(3,4-dimethoxyphenyl)propanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems. It may act as a ligand for certain receptors or enzymes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an antidepressant.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)propan-1-amine involves its interaction with molecular targets such as receptors, enzymes, or transporters. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like serotonin, dopamine, or norepinephrine. Additionally, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Methylenedioxyphenyl)propan-1-amine: This compound has a methylenedioxy group instead of two methoxy groups, leading to different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)ethan-1-amine: The ethylamine derivative has a shorter carbon chain, which may affect its reactivity and interaction with biological targets.
1-(3,4-Dimethoxyphenyl)butan-1-amine: The butylamine derivative has a longer carbon chain, potentially altering its pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNRRVQKKZYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588051 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101589-21-3 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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